7-Fluoro-5-methyl-1H-indole-2-carboxylic acid
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Overview
Description
7-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The addition of fluorine and methyl groups to the indole structure enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of 5-methylindole, followed by carboxylation at the 2-position. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound serves as a precursor for the development of new pharmaceuticals. Its derivatives are explored for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
5-Fluoroindole-2-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and biological activities.
7-Fluoroindole-2-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
5-Methylindole-2-carboxylic acid: Lacks the fluorine atom, leading to different interactions with biological targets.
Uniqueness: 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability, reactivity, and biological activity. These modifications make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-fluoro-5-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMJYHGOBBLOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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